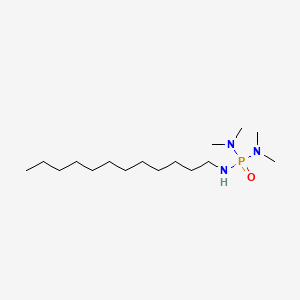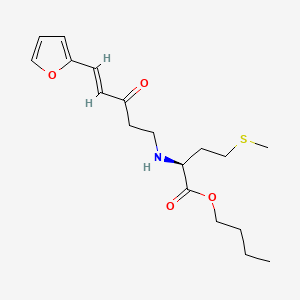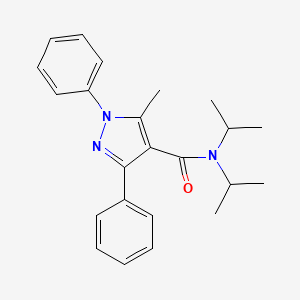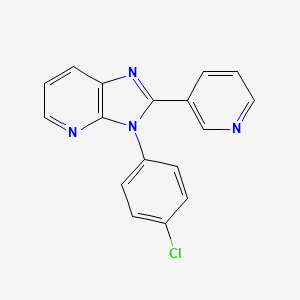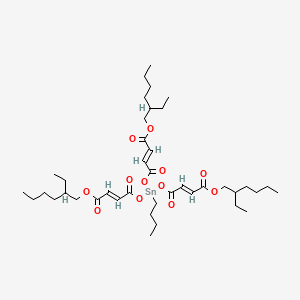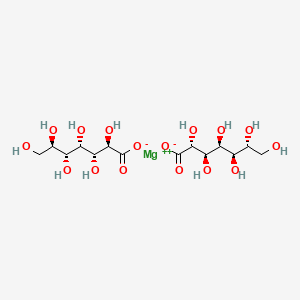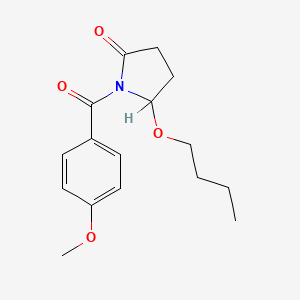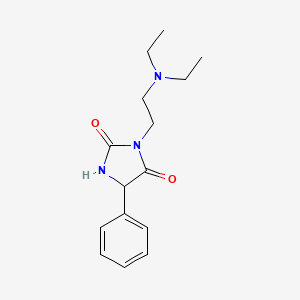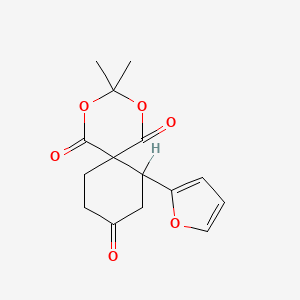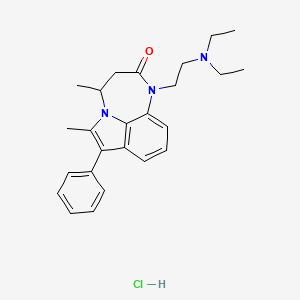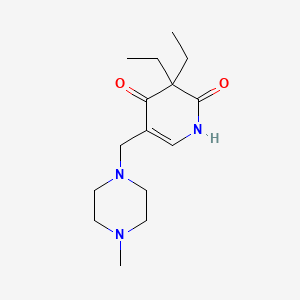
2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperazinyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperazinyl)methyl)-: is a heterocyclic organic compound It features a pyridinedione core with diethyl and piperazinylmethyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperazinyl)methyl)- typically involves the following steps:
Formation of the Pyridinedione Core: This can be achieved through a cyclization reaction involving appropriate precursors such as diethyl malonate and an amine derivative.
Introduction of the Piperazinylmethyl Group: This step involves the alkylation of the pyridinedione core with a piperazine derivative under basic conditions.
Final Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to higher yields and purity.
Automated Purification Systems: These systems streamline the purification process, making it more efficient and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperazinyl)methyl)-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperazinyl)methyl)-: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperazinyl)methyl)- involves its interaction with specific molecular targets. The piperazinylmethyl group is believed to play a crucial role in binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperazinyl)methyl)-: can be compared with other similar compounds such as:
2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperidinyl)methyl)-: This compound has a piperidinyl group instead of a piperazinyl group, which may affect its binding properties and pharmacological activity.
2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-morpholinyl)methyl)-: The morpholinyl group introduces different electronic and steric effects, potentially leading to variations in biological activity.
The uniqueness of 2,4(1H,3H)-Pyridinedione, 3,3-diethyl-5-((4-methyl-1-piperazinyl)methyl)- lies in its specific substitution pattern, which can confer distinct pharmacological properties compared to its analogs.
Propriétés
Numéro CAS |
55748-92-0 |
|---|---|
Formule moléculaire |
C15H25N3O2 |
Poids moléculaire |
279.38 g/mol |
Nom IUPAC |
3,3-diethyl-5-[(4-methylpiperazin-1-yl)methyl]-1H-pyridine-2,4-dione |
InChI |
InChI=1S/C15H25N3O2/c1-4-15(5-2)13(19)12(10-16-14(15)20)11-18-8-6-17(3)7-9-18/h10H,4-9,11H2,1-3H3,(H,16,20) |
Clé InChI |
AJMLNXQPNDPMIL-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)C(=CNC1=O)CN2CCN(CC2)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


